3-(4-methoxyphenyl)-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a tetrazolyl group, and a propanamide moiety. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]propanamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions. For instance, the synthesis may begin with the formation of the tetrazolyl group through a cyclization reaction involving azides and nitriles. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The final step often involves the coupling of these intermediates under conditions that favor the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The tetrazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the tetrazolyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic compounds, while reduction of the amide bond produces amines.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The tetrazolyl group is known to interact with metal ions, which can influence the compound’s activity. Additionally, the methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, further modulating its effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-N-[(E)-1-[3-(triazol-1-yl)phenyl]ethylideneamino]propanamide: Similar structure but with a triazolyl group instead of a tetrazolyl group.
3-(4-methoxyphenyl)-N-[(E)-1-[3-(imidazol-1-yl)phenyl]ethylideneamino]propanamide: Contains an imidazolyl group instead of a tetrazolyl group.
Uniqueness
The presence of the tetrazolyl group in 3-(4-methoxyphenyl)-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]propanamide imparts unique chemical properties, such as enhanced stability and specific binding interactions. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
478252-01-6 |
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Molecular Formula |
C19H20N6O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]propanamide |
InChI |
InChI=1S/C19H20N6O2/c1-14(16-4-3-5-17(12-16)25-13-20-23-24-25)21-22-19(26)11-8-15-6-9-18(27-2)10-7-15/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,22,26)/b21-14+ |
InChI Key |
VGZCAOXKPPJZJB-KGENOOAVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCC1=CC=C(C=C1)OC)/C2=CC(=CC=C2)N3C=NN=N3 |
Canonical SMILES |
CC(=NNC(=O)CCC1=CC=C(C=C1)OC)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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